ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Overview
Description
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE is a complex heterocyclic compound that belongs to the class of oxadiazole and triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and triazole rings, followed by their fusion to form the final compound. Common reagents used in these reactions include bromine, aniline derivatives, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: This reaction can result in the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and triazole derivatives, such as:
- ETHYL [5-(2-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
- ETHYL [5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Uniqueness
The uniqueness of ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE lies in its specific substitution pattern and the presence of the bromoanilino group, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-[8-(3-bromoanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN7O3/c1-2-25-11(24)7-10-19-20-14-12(17-9-5-3-4-8(16)6-9)18-13-15(23(10)14)22-26-21-13/h3-6H,2,7H2,1H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFCEYYJSPINNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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